(3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Beschreibung
The compound “(3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a tetrahydroisoquinoline derivative featuring a methanone core substituted with a 3,4-diethoxyphenyl group and a 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline moiety. Its structural complexity arises from multiple alkoxy substituents, which influence electronic properties, lipophilicity, and steric interactions.
Eigenschaften
IUPAC Name |
(3,4-diethoxyphenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO7/c1-6-36-26-13-8-21(17-29(26)37-7-2)30(32)31-15-14-20-16-27(34-4)28(35-5)18-24(20)25(31)19-38-23-11-9-22(33-3)10-12-23/h8-13,16-18,25H,6-7,14-15,19H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWIDYHLOSCKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule belonging to the class of isoquinolines. Its unique structure suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H30N2O5
- Molecular Weight : 442.54 g/mol
- IUPAC Name : (3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- CAS Number : Not widely reported in literature but can be synthesized from known precursors.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial , antitumor , and neuroprotective properties.
Antimicrobial Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL .
- The presence of methoxy and ethoxy groups in the structure enhances the lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.
Antitumor Activity
Isoquinoline derivatives have been widely studied for their anticancer properties:
- A study on related compounds showed promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
- The compound's ability to modulate signaling pathways such as MAPK/ERK has been suggested as a mechanism for its antitumor effects.
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has gained attention due to their ability to cross the blood-brain barrier:
- Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .
- In vitro studies have shown that these compounds can enhance neurotrophic factor signaling, promoting neuronal survival and growth.
The biological activity of (3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Oxidative Stress Reduction : The antioxidant properties attributed to methoxy groups may play a role in reducing cellular oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Neurological Research
- The compound's structural similarity to other known pharmacological agents suggests potential applications in studying the N-Methyl-D-Aspartate (NMDA) receptor function. It may act as a positive allosteric modulator (PAM) for specific NMDA receptor subunits (GluN2C and GluN2D) . This interaction is crucial for understanding synaptic plasticity and could lead to insights into neurological disorders such as Alzheimer's disease.
-
Antidepressant Activity
- Preliminary studies indicate that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways . Further research is required to elucidate the specific effects of this compound on mood regulation.
-
Anticancer Properties
- Some isoquinoline derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Investigating the cytotoxic effects of (3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone could reveal its potential as an anticancer agent .
Synthetic Methodologies
The synthesis of (3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available precursors such as 3,4-diethoxybenzaldehyde and appropriate isoquinoline derivatives.
- Reaction Conditions : Common methods include nucleophilic substitution reactions under basic conditions (e.g., using sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Purification Techniques : The final product is purified through column chromatography or recrystallization techniques to achieve high purity levels necessary for biological testing.
Case Studies and Research Findings
-
Study on NMDA Receptor Modulation
- A study investigating the effects of similar tetrahydroisoquinoline compounds on NMDA receptors demonstrated significant modulation of receptor activity. This suggests that (3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone could be a valuable tool in neuropharmacology research .
-
Antidepressant-Like Effects in Animal Models
- Research has shown that compounds with similar structures exhibit rapid antidepressant effects in rodent models. This highlights the potential for further exploration of this compound's efficacy in treating depression .
Analyse Chemischer Reaktionen
Oxidation Reactions
The dihydroisoquinoline core and methoxy/ethoxy substituents are susceptible to oxidation under specific conditions:
Reduction Reactions
Reduction targets the ketone moiety and the dihydroisoquinoline ring:
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
Hydrolysis Reactions
Ether cleavage under acidic or basic conditions:
Photochemical Reactivity
UV-induced reactions highlight stability concerns:
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity | Dominant Factor |
|---|---|---|---|
| Dihydroisoquinoline ring | Oxidation | High | Proximity to electron-withdrawing ketone |
| Methoxy groups | Nucleophilic substitution | Moderate | Steric protection by adjacent substituents |
| Ethoxy groups | Hydrolysis | Low | Increased steric bulk compared to methoxy |
| Phenoxy-methyl side chain | Oxidation | Low | Restricted rotation and steric hindrance |
Mechanistic Insights
-
Oxidation of the dihydroisoquinoline ring proceeds via a radical intermediate, as confirmed by ESR spectroscopy .
-
Demethylation follows an S_N2 mechanism, with boron trifluoride coordinating to the methoxy oxygen before cleavage .
-
Nitration regioselectivity is computationally modeled to arise from charge distribution in the highest occupied molecular orbital (HOMO).
Vergleich Mit ähnlichen Verbindungen
Aryl Group Modifications
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl group in CIQ enhances NMDA receptor potency due to chlorine’s electron-withdrawing nature, which may optimize receptor binding . 3,4-Dimethoxyphenyl (TQ9) and 3,4-diethoxyphenyl (target compound) introduce bulkier electron-donating substituents. TQ9’s dimethoxy groups confer tumor-selective cytotoxicity via autophagy induction in oral squamous cell carcinoma .
Core Structure Variations
- Methanone vs. Benzamide: Benzamide derivatives () replace the methanone with an amide linkage, shifting activity toward butyrylcholinesterase (BChE) inhibition and anti-amyloid aggregation . This highlights the critical role of the methanone core in NMDA receptor targeting .
Dimeric vs. Monomeric Structures
Pharmacokinetic and Mechanistic Insights
- Metabolic Stability : Fluorine in the 2-fluorophenyl analog () may enhance metabolic stability compared to methoxy/ethoxy groups, though activity data are lacking .
- Cytotoxicity Mechanisms : TQ9’s dimethoxy groups induce autophagy in cancer cells without significant caspase-3 activation, suggesting a unique apoptotic bypass mechanism . The target compound’s diethoxy groups could modify this pathway, warranting further investigation.
- Receptor Selectivity : CIQ’s 3-chlorophenyl group selectively targets GluN2C/D NMDA receptors, while phenyl or diethoxy substitutions may alter subunit specificity or potency .
Q & A
Q. What synthetic methodologies are optimal for constructing the methanone core and substituted isoquinoline scaffold of this compound?
- Methodological Answer : The compound’s synthesis likely involves Pd-catalyzed cross-coupling for aryl-ether bond formation (e.g., the 4-methoxyphenoxy methyl group) and Mannich-type cyclization for the dihydroisoquinoline core. Key steps include:
- Buchwald-Hartwig coupling for introducing the 3,4-diethoxyphenyl group .
- Acid-catalyzed cyclization using POCl₃ or PPA to form the dihydroisoquinoline ring .
- Protection/deprotection strategies (e.g., methoxy groups) to avoid side reactions during coupling .
Example yields from similar syntheses range from 60–85% after column chromatography .
Q. How can structural characterization be rigorously performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy groups at C6/C7 of isoquinoline) .
- X-ray crystallography for unambiguous confirmation of the methanone linkage and stereochemistry .
- HRMS (High-Resolution Mass Spectrometry) to validate molecular weight and fragmentation patterns .
Discrepancies in NOE (Nuclear Overhauser Effect) data may require DFT calculations to resolve ambiguous conformations .
Advanced Research Questions
Q. How can conflicting bioactivity data in enzyme inhibition assays be resolved, particularly for structurally analogous compounds?
- Methodological Answer : Contradictions in IC₅₀ values often arise from:
- Assay conditions (e.g., buffer pH, co-solvents like DMSO affecting ligand solubility) .
- Receptor isoform selectivity (e.g., variations in kinase or GPCR subtypes).
Mitigation strategies: - Standardize assays using recombinant enzymes and control for solvent effects (<1% DMSO).
- Perform molecular docking studies to compare binding modes of analogs .
Example: A 2022 study resolved discrepancies in serotonin receptor binding by correlating substituent electronegativity with activity trends .
Q. What computational approaches are effective for predicting metabolic stability and off-target interactions of poly-substituted isoquinolines?
- Methodological Answer : Use in silico tools :
- CYP450 metabolism prediction (e.g., StarDrop, Schrödinger) to identify labile sites (e.g., demethylation of methoxy groups).
- Pharmacophore modeling to map off-target risks (e.g., hERG channel binding).
Validate predictions with in vitro microsomal assays and patch-clamp electrophysiology .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
